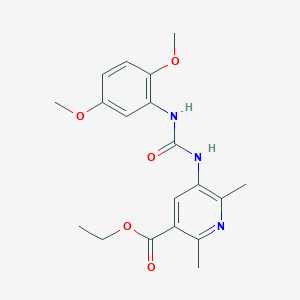

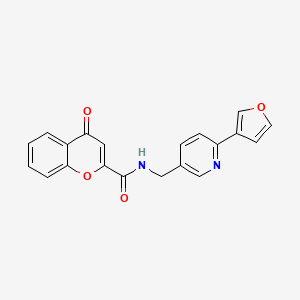

![molecular formula C22H23N3O4 B2420163 [2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 503141-71-7](/img/structure/B2420163.png)

[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of 1,8-naphthyridines , which are important heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have found applications as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest, with efforts to develop more eco-friendly, safe, and atom-economical approaches . Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives have attracted interest as potential anticancer agents. Their structural diversity allows for targeted modifications to enhance efficacy against cancer cells. Research suggests that certain indole-based compounds exhibit promising cytotoxic effects and inhibit tumor growth .

Antimicrobial Properties

Indoles also demonstrate antimicrobial activity. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. By modifying the indole scaffold, scientists aim to develop novel drugs to combat infectious diseases .

Neuroprotective Effects

Some indole derivatives exhibit neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions. Investigating the compound’s impact on neural health could yield valuable insights .

Anti-inflammatory Potential

Indoles participate in modulating inflammatory responses. Researchers have studied their effects on cytokine production, immune regulation, and inflammation-related pathways. Our compound might contribute to anti-inflammatory drug development .

Metabolic Disorders and Indole Derivatives

Certain indoles influence metabolic pathways. They interact with enzymes involved in glucose metabolism, lipid regulation, and insulin sensitivity. Investigating our compound’s metabolic effects could be enlightening .

Other Applications

Beyond the mentioned fields, indole derivatives have been explored for their potential in areas such as cardiovascular health, antioxidative effects, and enzyme inhibition. While specific studies on our compound are limited, its structural features suggest diverse applications .

Orientations Futures

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods for these compounds.

Propriétés

IUPAC Name |

[2-(3,5-dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-5-25-11-18(20(27)17-7-6-15(4)23-21(17)25)22(28)29-12-19(26)24-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRQMJJGDKIBCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

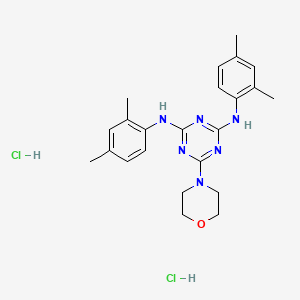

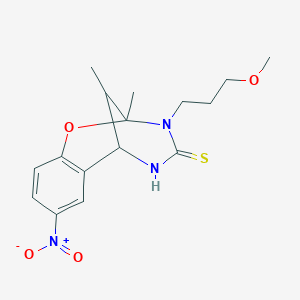

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)

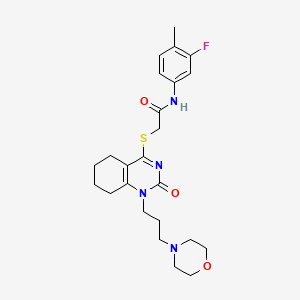

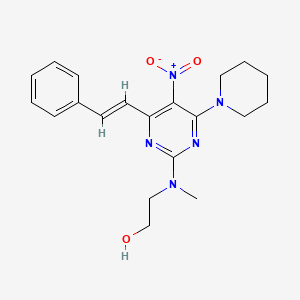

![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)

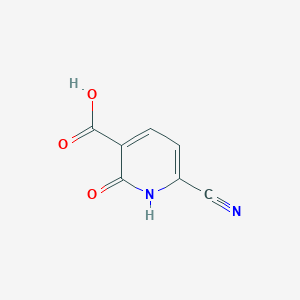

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)

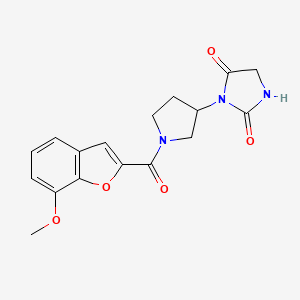

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420102.png)